molecular formula C55H47ClOP3Ru+ B098837 Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) CAS No. 16971-33-8

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)

Cat. No. B098837
CAS RN: 16971-33-8
M. Wt: 951.4 g/mol
InChI Key: MVJRXTSUBHUUPN-UHFFFAOYSA-M
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Description

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a ruthenium complex with significant catalytic properties, particularly in hydrogen/deuterium exchange reactions with olefins. The complex is characterized by the presence of a carbonyl group, a chloro ligand, a hydrido ligand, and three triphenylphosphine ligands coordinated to a central ruthenium atom .

Synthesis Analysis

The synthesis of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can be achieved through the interaction of chlorohydridotris(triphenylphosphine)ruthenium(II) with various reagents. For instance, the interaction with NaOH or KOH in solvents such as tetrahydrofuran or acetone can lead to the formation of this complex . Additionally, the complex can be prepared by treating dihydridocarbonyltris(triphenylphosphine)ruthenium with styrene, followed by the addition of o-acetylstyrene .

Molecular Structure Analysis

The molecular structure of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) has been determined by X-ray crystallography in some cases. The complex typically exhibits an octahedral geometry around the ruthenium center, with the ligands occupying various positions around the metal .

Chemical Reactions Analysis

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is known for its catalytic properties, particularly in hydrogen/deuterium exchange reactions. It facilitates the exchange of protons attached to olefinic carbons and alkyl chains with deuterium from deuterium oxide (D2O). This capability allows for the deuteration of both terminal and internal olefins, such as styrene, stilbene, and cyclooctene . The complex is also able to catalyze the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) are influenced by its molecular structure and the nature of its ligands. The complex is typically red in color and exhibits solubility in organic solvents. The infrared (IR), proton nuclear magnetic resonance (1H NMR), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectra of the complex provide insights into the electronic environment of the ruthenium center and the ligands . The catalytic activities of the complex, as well as its potential antioxidant properties, have been explored, indicating that the ruthenium complexes may exhibit more effective antioxidant activity than the ligands alone .

Scientific Research Applications

Catalysis and Chemical Reactions

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) exhibits notable catalytic properties in various chemical reactions. For instance, it acts as a catalyst in phase transfer-catalyzed reduction reactions, effectively reducing nitro compounds using synthesis gas, a combination of carbon monoxide and hydrogen, at room temperature and atmospheric pressure (Januszkiewicz & Alpar, 1983). The compound also catalyzes the hydrogen/deuterium exchange between olefins and deuterium oxide, proving its utility in deuteration of terminal and internal olefins such as styrene, stilbene, and cyclooctene, highlighting its versatility in hydrogenation and isotope labeling applications (Tse et al., 2010).

Interaction with Various Ligands

The compound demonstrates a remarkable ability to interact with a broad range of ligands, leading to the formation of diverse complexes. For instance, its reaction with chelating oximes results in the creation of multiple new compounds characterized by infrared and nuclear magnetic resonance spectroscopy (Middleton et al., 1980). Its interaction with various ligands, such as acetonitrile, pyridine, and 2,2′-bipyridyl, under reduction conditions, yields ortho-metallated phosphine ruthenium(II) complexes with distinct structural and catalytic properties (Cole-Hamilton & Wilkinson, 1979).

Homogeneous Catalysis and Hydroformylation

The compound serves as a catalyst in homogeneous reactions, such as the hydrogen transfer from alcohols to olefins, demonstrating its potential in organic synthesis and industrial applications. For instance, it catalyzes the hydrogen transfer from alcohols to benzylideneacetone, offering insights into the kinetics and mechanism of the reaction, which are essential for designing efficient catalytic processes (Speier & Markó, 1981). Additionally, it catalyzes the liquid phase hydroformylation of propene in alcoholic media, showcasing its utility in modifying organic compounds under mild pressure conditions (Srivastava et al., 2003).

Safety And Hazards

According to the safety data sheet, Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CH2O.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;1H;;/q;;;;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCHTJOKPQTFJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H48ClOP3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15763236

CAS RN

16971-33-8
Record name Carbonylchlorohydrotris(triphenylphosphine)ruthenium
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